molecular formula C10H9NO2 B11191547 3-benzyl-1,2-oxazol-5(4H)-one

3-benzyl-1,2-oxazol-5(4H)-one

Cat. No.: B11191547
M. Wt: 175.18 g/mol
InChI Key: JNFSCUMWNDGKMZ-UHFFFAOYSA-N
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Description

3-Benzyl-4,5-dihydro-1,2-oxazol-5-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are used as intermediates in the synthesis of various biologically active compounds . This compound features a five-membered ring containing oxygen and nitrogen atoms, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4,5-dihydro-1,2-oxazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glyoxylic acid, followed by cyclization under acidic conditions . Another approach involves the condensation of benzyl isocyanate with α-hydroxy acids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4,5-dihydro-1,2-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazolones, amino alcohols, and other heterocyclic compounds .

Scientific Research Applications

3-Benzyl-4,5-dihydro-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 3-benzyl-4,5-dihydro-1,2-oxazol-5-one involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This structural feature distinguishes it from other oxazolones and contributes to its versatility in chemical synthesis and biological research .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-benzyl-4H-1,2-oxazol-5-one

InChI

InChI=1S/C10H9NO2/c12-10-7-9(11-13-10)6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

JNFSCUMWNDGKMZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NOC1=O)CC2=CC=CC=C2

Origin of Product

United States

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